9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine
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Overview
Description
9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine is a chemical compound with the molecular formula C14H14N2 It is a derivative of carbazole, a tricyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine typically involves the alkylation of carbazole derivatives. One common method is the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a fluorescent probe.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context and the specific target molecules involved .
Comparison with Similar Compounds
Similar Compounds
3-Amino-9-ethylcarbazole: Similar in structure but lacks the dimethylamine group.
9-Ethylcarbazol-3-ylamine: Another derivative with slight structural differences.
N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine: A related compound with different functional groups .
Uniqueness
9-Ethyl-N,N-dimethyl-9H-carbazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamine group enhances its solubility and reactivity compared to other carbazole derivatives.
Properties
CAS No. |
57102-94-0 |
---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
9-ethyl-N,N-dimethylcarbazol-3-amine |
InChI |
InChI=1S/C16H18N2/c1-4-18-15-8-6-5-7-13(15)14-11-12(17(2)3)9-10-16(14)18/h5-11H,4H2,1-3H3 |
InChI Key |
PXKWEZQSFMXJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N(C)C)C3=CC=CC=C31 |
Origin of Product |
United States |
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